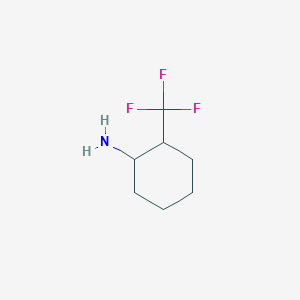

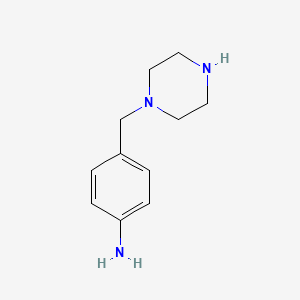

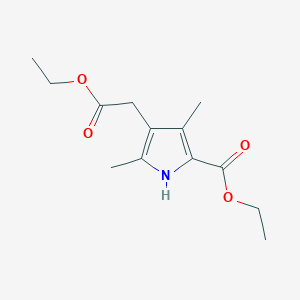

![molecular formula C8H10N2 B1316710 6,7-二氢-5H-环戊[B]吡啶-4-胺 CAS No. 78183-15-0](/img/structure/B1316710.png)

6,7-二氢-5H-环戊[B]吡啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

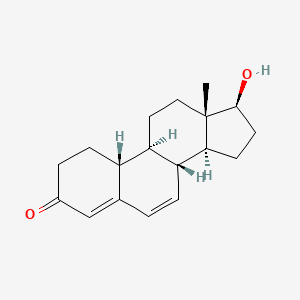

“6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine” is a chemical compound with the molecular formula C11H16N2 . It is a derivative of cyclopenta[b]pyridine .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally similar to 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine, has been achieved through a manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The reaction uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O, yielding high yield and excellent chemoselectivity .

Molecular Structure Analysis

The molecular structure of “6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine” can be represented by the formula C11H16N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .

Physical And Chemical Properties Analysis

The molecular weight of “6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine” is 119.16 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor .

科学研究应用

化学合成与医药应用

6,7-二氢-5H-环戊[b]吡啶广泛用于合成各种化合物,包括药物、杀菌剂、抗菌剂和植物保护剂。其应用还包括合成合成树脂、抗氧化剂和塑料。值得注意的是,它作为侧链用于生产第四代头孢菌素抗生素头孢吡肟。采用多种合成方法,如N-羟基邻苯二甲酰亚胺路线、丙烯醛路线和己二酸二乙酯路线,丙烯醛路线显示出87.4%的高产率,表明其未来发展前景广阔(傅春,2007)。

合成途径和化学结构

研究表明,6,7-二氢-5H-环戊[B]吡啶-4-胺衍生物有多种合成途径和结构分析。一项研究详细介绍了酰胺基-系链嘧啶的分子内逆电子需求[4+2]环加成反应,得到三种代表性化合物。该研究强调了溶剂在反应产率中的作用,并证实了环加成前体特定位置的位阻的重要性(Morgan Donnard 等,2017)。另一项研究重点关注6,7-二氢-5H-环戊烯[b]吡啶的制备,提供了涉及乙酰化、环化、氯化、溴化和催化氢化脱卤的合成过程,总产率约为61%(赵新奇,2007)。

多组分合成和结构分析

多组分缩合技术已被用于形成6,7-二氢-5H-环戊[b]吡啶衍生物。一项研究详细介绍了涉及丙二腈、硫化氢、醛、1-(环戊-1-烯-1-基)吡咯烷和烷基化剂的合成过程,所得杂环的结构通过X射线结构分析进行检验(I. V. Dyachenko 等,2020)。

生物活性与先进合成技术

6,7-二氢-5H-环戊吡啶还表现出多种生物活性,包括抗溃疡和抗癌特性。已经综述了不同的合成方法,重点关注吡啶衍生物和1,5-二羰基化合物作为原料的重要性(陈立功,2004)。此外,还对6,7-二氢-5H-环戊烷[b]吡啶的合成进行了研究,重点关注最佳工艺参数,并以高纯度实现了超过60%的产率(钟卫辉,2007)。

属性

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUBGYFVJPTEIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568016 |

Source

|

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine | |

CAS RN |

78183-15-0 |

Source

|

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

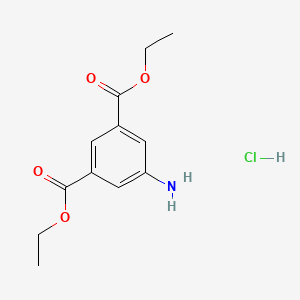

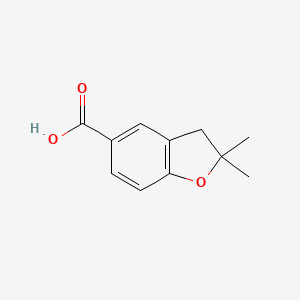

![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)